molecular formula C16H26N2 B7809195 1-Benzyl-N-isobutylpiperidin-4-amine

1-Benzyl-N-isobutylpiperidin-4-amine

Cat. No.: B7809195
M. Wt: 246.39 g/mol
InChI Key: DSEDDRZWTWXAIN-UHFFFAOYSA-N
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Description

1-Benzyl-N-isobutylpiperidin-4-amine is a chemical compound belonging to the piperidine class Piperidines are six-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by the presence of a benzyl group attached to the nitrogen atom and an isobutyl group attached to the piperidine ring

Preparation Methods

The synthesis of 1-Benzyl-N-isobutylpiperidin-4-amine typically involves the reductive amination of 1-benzyl-4-piperidone with isobutylamine. The reaction is carried out using sodium triacetoxyborohydride as the reducing agent. The general procedure involves mixing 1-benzyl-4-piperidone, isobutylamine, and sodium triacetoxyborohydride in an appropriate solvent, followed by stirring at room temperature until the reaction is complete. The product is then purified to obtain this compound as a colorless oil .

Chemical Reactions Analysis

1-Benzyl-N-isobutylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-N-isobutylpiperidin-4-amine has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Benzyl-N-isobutylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, as an antifungal agent, it targets ergosterol biosynthesis in fungal cells, disrupting cell membrane integrity and leading to cell death . The compound’s interaction with other molecular targets and pathways is still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

1-Benzyl-N-isobutylpiperidin-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-benzyl-N-(2-methylpropyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2/c1-14(2)12-17-16-8-10-18(11-9-16)13-15-6-4-3-5-7-15/h3-7,14,16-17H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEDDRZWTWXAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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